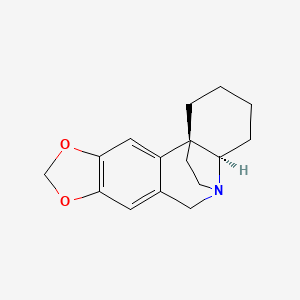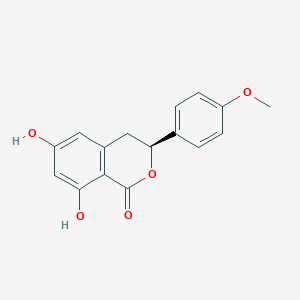
Scorzocreticin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scorzocreticin is a natural product found in Scorzonera cretica with data available.
Scientific Research Applications
Discovery and Structure Elucidation
Scorzocreticin was first identified in extracts of the Greek endemic species Scorzonera cretica, along with its glycosides, scorzocreticoside I and II. The discovery of these new compounds, including their structural elucidation and absolute configurations, was achieved through spectral data and chemical methods. This initial research laid the groundwork for further exploration into the properties and applications of this compound (Paraschos et al., 2001).
Synthesis Research
Research into the synthesis of this compound has been significant. The first total synthesis of both racemic this compound and its pure enantiomers was accomplished starting from 3,5-dihydroxybenzoic acid. This synthesis involved key steps like Wittig olefination and Pd-catalyzed intramolecular lactonization, producing the (S)-natural and (R)-unnatural enantiomers with excellent enantioselectivities (Srinivas et al., 2014).
Derivative Synthesis
Further research led to the synthesis of derivatives of this compound, such as the 6-O-methyl ether of this compound and its glucoside, scorzocreticoside I. These syntheses involved various chemical reactions and provided a deeper understanding of the molecular structure and potential modifications of this compound (Saeed, 2006).
Comparative Studies
Comparative studies of this compound have also been conducted. For instance, tragoponol, a compound from Tragopogon porrifolius L., was found to be a dimeric dihydroisocoumarin composed of this compound and hongkongenin. This discovery highlighted the structural diversity of dihydroisocoumarins and their occurrence in different plant species (Zidorn et al., 2010).
properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(3S)-6,8-dihydroxy-3-(4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O5/c1-20-12-4-2-9(3-5-12)14-7-10-6-11(17)8-13(18)15(10)16(19)21-14/h2-6,8,14,17-18H,7H2,1H3/t14-/m0/s1 |
InChI Key |
YDKSIUTUSDFNRH-AWEZNQCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2 |
synonyms |
scorzocreticin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)
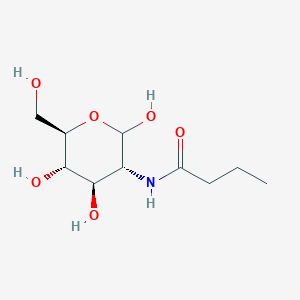

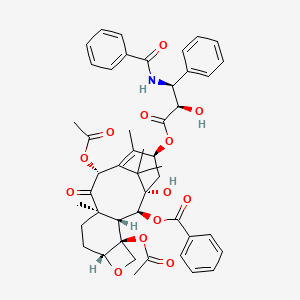
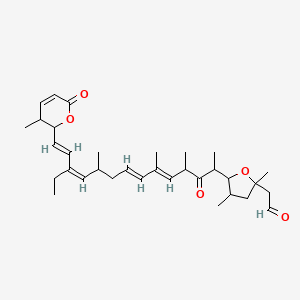
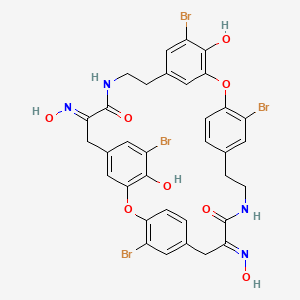
![1-[5-(2-Cyclopropyl-5,7-dimethylimidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-ene carboxylic acid](/img/structure/B1244741.png)

![(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[2-[8-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-cyclohexyl-4-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]acetyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1244743.png)
![(5Z)-5-[(3aS,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1244744.png)

![TG(18:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1244750.png)

